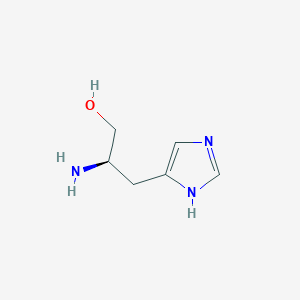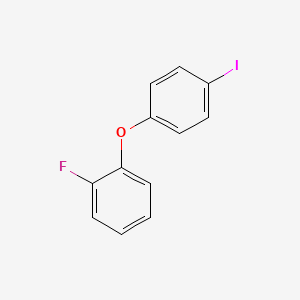
tert-Pentylhydrazine monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Pentylhydrazine monohydrochloride is a chemical compound with the molecular formula C5H14N2·HCl. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 1,1-dimethylpropyl group. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Pentylhydrazine monohydrochloride typically involves the reaction of hydrazine with 1,1-dimethylpropyl chloride in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then isolated and purified using techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
tert-Pentylhydrazine monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrogen oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in organic solvents like tetrahydrofuran or diethyl ether.
Substitution: Nucleophilic substitution reactions are carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitrogen oxides such as nitric oxide or nitrogen dioxide.
Reduction: Hydrazine derivatives such as 1,1-dimethylhydrazine.
Substitution: Substituted hydrazine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
tert-Pentylhydrazine monohydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Employed in biochemical studies to investigate the effects of hydrazine derivatives on biological systems.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tert-Pentylhydrazine monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in various physiological effects.
Comparación Con Compuestos Similares
tert-Pentylhydrazine monohydrochloride can be compared with other similar compounds such as:
Hydrazine: The parent compound, which lacks the 1,1-dimethylpropyl group.
1,1-Dimethylhydrazine: A derivative of hydrazine with two methyl groups attached to the nitrogen atom.
Methylhydrazine: A derivative of hydrazine with one methyl group attached to the nitrogen atom.
Uniqueness
The presence of the 1,1-dimethylpropyl group in this compound imparts unique chemical and physical properties to the compound, making it distinct from other hydrazine derivatives. This structural modification can influence the compound’s reactivity, stability, and interaction with biological targets.
Propiedades
Número CAS |
25544-81-4 |
|---|---|
Fórmula molecular |
C5H15ClN2 |
Peso molecular |
138.64 g/mol |
Nombre IUPAC |
2-methylbutan-2-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C5H14N2.ClH/c1-4-5(2,3)7-6;/h7H,4,6H2,1-3H3;1H |
Clave InChI |
GEBXCFHSFLKPFR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methyl-[1,8]naphthyridin-4-ylamine](/img/structure/B8783323.png)


![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-5-(phenylmethoxy)-, 1-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B8783352.png)







![Benzo[h]cinnoline](/img/structure/B8783402.png)

